Potassium;6-phenylmethoxypyridazine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;6-phenylmethoxypyridazine-3-sulfinate is an organosulfur compound that features a pyridazine ring substituted with a phenylmethoxy group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;6-phenylmethoxypyridazine-3-sulfinate typically involves the reaction of 6-phenylmethoxypyridazine with a sulfinating agent such as sulfur dioxide and a base like potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Potassium;6-phenylmethoxypyridazine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; reactions are usually performed in alcoholic solvents at room temperature.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products
Oxidation: Potassium;6-phenylmethoxypyridazine-3-sulfonate.
Reduction: Potassium;6-phenylmethoxypyridazine-3-sulfide.
Substitution: Products depend on the nucleophile used, resulting in compounds like 6-phenylmethoxypyridazine-3-amine or 6-phenylmethoxypyridazine-3-thiol.
Scientific Research Applications
Potassium;6-phenylmethoxypyridazine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with sulfonate or sulfinate functionalities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Potassium;6-phenylmethoxypyridazine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins or enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Potassium;6-phenylmethoxypyridazine-3-sulfonate: An oxidized form of the sulfinate compound.
Potassium;6-phenylmethoxypyridazine-3-sulfide: A reduced form of the sulfinate compound.
6-phenylmethoxypyridazine-3-amine: A substitution product where the methoxy group is replaced by an amine group.
Uniqueness
Potassium;6-phenylmethoxypyridazine-3-sulfinate is unique due to its specific combination of a pyridazine ring, a phenylmethoxy group, and a sulfinate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
potassium;6-phenylmethoxypyridazine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S.K/c14-17(15)11-7-6-10(12-13-11)16-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAARKBWGWAOFH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C(C=C2)S(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.